[2-(Azetidin-3-yloxy)acetyl]urea
Description
The compound [2-(Azetidin-3-yloxy)acetyl]urea has garnered attention in chemical research due to the promising characteristics of its core components: an azetidine (B1206935) ring and a urea (B33335) functional group. The study of this molecule provides a platform to explore the interplay between these two important chemical motifs.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11N3O3 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-carbamoylacetamide |
InChI |
InChI=1S/C6H11N3O3/c7-6(11)9-5(10)3-12-4-1-8-2-4/h4,8H,1-3H2,(H3,7,9,10,11) |
InChI Key |
OGROPFDOJGLARO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC(=O)NC(=O)N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chemical Transformations of 2 Azetidin 3 Yloxy Acetyl Urea and Analogues
Advanced Retrosynthetic Disconnections and Strategic Design for [2-(Azetidin-3-yloxy)acetyl]urea
A logical retrosynthetic analysis of this compound reveals several key disconnections that inform the design of a viable synthetic strategy. The primary disconnection points are the urea (B33335) C-N bond, the ether C-O bond, and the bonds forming the azetidine (B1206935) ring itself.
Disconnection 1: Urea Formation
The most straightforward disconnection is at the acyl-urea linkage. This suggests a convergent approach where a suitably activated derivative of 2-(azetidin-3-yloxy)acetic acid or its corresponding amide is coupled with a urea equivalent. This leads to two main precursor classes:
Precursor A: 2-(Azetidin-3-yloxy)acetamide (B13022251).
Precursor B: An activated form of 2-(azetidin-3-yloxy)acetic acid (e.g., acid chloride, ester).
Disconnection 2: Ether Linkage
The ether bond can be disconnected to reveal N-protected azetidin-3-ol (B1332694) and a two-carbon electrophile. This is a common and practical approach for constructing such ethers.
Precursor C: N-protected azetidin-3-ol (e.g., N-Boc-azetidin-3-ol).
Precursor D: A haloacetyl derivative (e.g., ethyl bromoacetate).
Disconnection 3: Azetidine Ring
The azetidine ring itself can be formed through various cyclization strategies. A common method involves the intramolecular cyclization of a γ-amino alcohol derivative. rsc.org
Precursor E: A protected 3-amino-1,2-propanediol (B146019) derivative which can be cyclized to form the azetidine ring.
A comprehensive retrosynthetic pathway can be visualized as follows:
This analysis highlights N-Boc-azetidin-3-ol as a crucial and versatile intermediate, from which the target molecule and a variety of analogues can be accessed.
Development of Novel and Efficient Synthetic Routes for this compound
Building upon the retrosynthetic analysis, efficient synthetic routes can be developed. These routes often prioritize commercially available starting materials, high-yielding transformations, and operational simplicity.
A plausible forward synthesis, based on available literature for related compounds, would proceed as follows:
Protection of Azetidin-3-ol: The synthesis would commence with the protection of the nitrogen atom of azetidin-3-ol, most commonly with a tert-butyloxycarbonyl (Boc) group, to yield N-Boc-azetidin-3-ol. This is a standard procedure that ensures the regioselectivity of the subsequent O-alkylation step.
O-Alkylation: The N-Boc-azetidin-3-ol can then be O-alkylated with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base like sodium hydride to form ethyl 2-(N-Boc-azetidin-3-yloxy)acetate. acs.org
Amidation: The resulting ester is then converted to the corresponding acetamide (B32628), 2-(N-Boc-azetidin-3-yloxy)acetamide, through reaction with ammonia.
Urea Formation: The acetamide can then be converted to the target acylurea. While direct conversion can be challenging, a potential route involves a Hofmann rearrangement of the primary amide to an isocyanate, followed by trapping with ammonia. organic-chemistry.org Alternatively, direct acylation of urea with an activated derivative of the acetic acid precursor could be explored.
Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the final product, this compound.
Multi-component Reactions and Convergent Synthesis Strategies
Multi-component reactions (MCRs) offer an efficient alternative to linear synthetic sequences by combining three or more reactants in a single operation. While a direct MCR for this compound is not readily apparent, the principles of convergent synthesis are highly applicable. As outlined in the retrosynthetic analysis, the synthesis converges by preparing the azetidine core and the acetyl-urea side chain separately before their final coupling. This approach allows for the independent optimization of each synthetic branch and facilitates the generation of analogues by simply varying the building blocks in the final steps.
Catalytic Approaches for Enhanced Selectivity and Yield Optimization
Catalysis plays a crucial role in modern organic synthesis, offering pathways to improved selectivity and yield. In the context of synthesizing this compound, several steps can benefit from catalytic methods:
Azetidine Ring Formation: Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of epoxy amines to afford azetidines in high yields. nih.gov This method provides a mild and efficient route to the azetidine core.
Etherification: While typically performed under stoichiometric basic conditions, phase-transfer catalysis could offer a milder and more efficient alternative for the O-alkylation of N-Boc-azetidin-3-ol.
Urea Synthesis: Palladium-catalyzed carbonylation of azides in the presence of amines provides a route to unsymmetrical ureas, which could be adapted for the synthesis of the target molecule. organic-chemistry.org
| Step | Reaction | Catalyst/Reagent | Key Advantages |
| Azetidine Synthesis | Intramolecular aminolysis of epoxy amines | La(OTf)₃ | High yield, high regioselectivity, mild conditions |
| Urea Synthesis | Carbonylation of azides and amines | Pd/C, CO | Avoids phosgene (B1210022), good functional group tolerance |
| Amide Formation | Carboxylic acid and urea | Mg(NO₃)₂ | Direct use of urea as nitrogen source |
Diastereoselective and Enantioselective Synthesis of Chiral this compound Stereoisomers
The azetidine ring in this compound is achiral. However, the introduction of substituents on the ring can create stereocenters, leading to diastereomers and enantiomers. The development of stereoselective synthetic methods is therefore crucial for accessing specific stereoisomers.
The synthesis of enantiomerically enriched azetidin-3-ol derivatives often starts from chiral precursors or employs chiral catalysts. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones, which can be further functionalized. nih.gov The use of a tert-butanesulfinyl group as a chiral auxiliary allows for the diastereoselective synthesis of the azetidin-3-one (B1332698) precursor.
For the synthesis of substituted azetidines, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce cis-2,3-disubstituted azetidines with high enantioselectivity. nih.gov This method allows for the controlled introduction of two substituents with defined stereochemistry.
| Method | Chiral Source/Catalyst | Product Type | Stereoselectivity |
| Asymmetric Cyclization | Chiral N-propargylsulfonamides with gold catalyst | Chiral Azetidin-3-ones | High e.e. |
| Asymmetric Boryl Allylation | Cu/bisphosphine catalyst | Chiral cis-2,3-disubstituted azetidines | High e.e. and d.r. |
Systematic Synthesis of Structural Analogues and Derivatives of this compound
The systematic synthesis of structural analogues is essential for exploring structure-activity relationships in drug discovery. Modifications can be made to the azetidine ring, the linker, or the urea moiety.
Modifications to the Azetidine Ring System and its Substituents
The azetidine ring offers several positions for modification (N1, C2, and C4).
N1-Substituted Analogues: Starting from azetidin-3-ol, various substituents can be introduced at the nitrogen atom. For example, reaction with different alkyl halides or reductive amination with aldehydes can provide a range of N-substituted azetidin-3-ols. google.com These can then be carried through the synthetic sequence to yield the corresponding N-substituted analogues of this compound.
C2- and C4-Substituted Analogues: The synthesis of C2- and C4-substituted azetidines often requires more elaborate strategies. The use of α-lithiation of N-Boc-azetidine followed by trapping with electrophiles can introduce substituents at the C2 position. acs.orgnih.gov For C2, C4-disubstituted analogues, methods like the copper-catalyzed boryl allylation of azetines can be employed to generate cis-disubstituted products stereoselectively. nih.gov
| Modification Position | Synthetic Strategy | Precursor | Example Substituents |
| N1 | Alkylation/Reductive Amination | Azetidin-3-ol | Alkyl, Benzyl |
| C2 | α-Lithiation and Electrophilic Trapping | N-Boc-azetidine | Deuterium, Alkyl, Silyl |
| C2, C4 (cis) | Copper-Catalyzed Boryl Allylation | Azetines | Boryl and Allyl groups |
Exploration of Diverse Urea Moiety Substitutions
The urea functional group is a cornerstone in medicinal chemistry, primarily due to its ability to engage in multiple hydrogen bond interactions, mimicking peptide bonds while offering improved metabolic stability. cambridgemedchemconsulting.com The synthetic tractability of ureas allows for the systematic exploration of structure-activity relationships (SAR) through the introduction of a wide array of substituents on one or both nitrogen atoms.
The synthesis of N,N'-disubstituted analogues of this compound can be strategically designed to modulate physicochemical properties such as solubility, lipophilicity, and membrane permeability, which are critical for optimizing pharmacokinetic profiles. The introduction of various substituents can be achieved through several established synthetic routes, most commonly involving the reaction of an isocyanate with an amine.
One common approach involves the reaction of 2-(azetidin-3-yloxy)acetyl isocyanate with a diverse range of primary and secondary amines. Alternatively, 2-(azetidin-3-yloxy)acetamide can be treated with a variety of isocyanates. The choice of substituents can range from simple alkyl and aryl groups to more complex heterocyclic and functionalized moieties, each imparting unique properties to the final molecule. For instance, the incorporation of aromatic rings can introduce π-stacking interactions, while polar functional groups can enhance aqueous solubility.
Below is a representative table illustrating the potential diversity of substitutions on the urea moiety, based on common practices in medicinal chemistry for analogous compounds.
| R1 (Substitution on N') | R2 (Substitution on N') | Rationale for Substitution | Potential Impact on Properties |
| H | Aryl (e.g., Phenyl, Pyridyl) | Introduction of aromatic interactions, potential for improved target binding. | Increased lipophilicity, potential for altered metabolic stability. |
| H | Substituted Aryl (e.g., 4-fluorophenyl, 3-methoxyphenyl) | Fine-tuning of electronic and steric properties for enhanced binding affinity and selectivity. | Modulation of pKa, potential for improved cell permeability. |
| Alkyl (e.g., Methyl, Ethyl) | Aryl | Disruption of planarity to improve solubility. mdpi.com | Increased solubility, potential for reduced crystal packing energy. |
| H | Heterocycle (e.g., Thiazolyl, Pyrazolyl) | Introduction of additional hydrogen bond donors/acceptors, potential for novel binding interactions. | Altered polarity and solubility, potential for improved target engagement. |
| Cycloalkyl (e.g., Cyclohexyl) | H | Increase in sp3 character, potential for improved metabolic stability. | Increased lipophilicity, potential for enhanced oral bioavailability. |
This table presents hypothetical substitutions based on established principles of medicinal chemistry and may not represent experimentally verified compounds of this compound.
Incorporation of Bioisosteric Replacements within the Core Structure
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in drug design to overcome challenges such as poor metabolic stability, toxicity, or low bioavailability. u-tokyo.ac.jp The core structure of this compound offers several opportunities for the incorporation of bioisosteric replacements.
The ether linkage in the azetidin-3-yloxy group could be replaced with a thioether or an amino group to modulate the flexibility and polarity of the linker region.
The following table summarizes potential bioisosteric replacements within the this compound scaffold.
| Original Moiety | Bioisosteric Replacement | Rationale | Potential Advantages |
| Urea (-NH-CO-NH-) | Thiourea (-NH-CS-NH-) | Similar hydrogen bonding pattern with altered electronics. | Modified lipophilicity and metabolic stability. |
| Urea (-NH-CO-NH-) | 1,2,4-Oxadiazole | Mimics the planarity and hydrogen bond accepting properties of the carbonyl group. rsc.org | Increased metabolic stability. |
| Urea (-NH-CO-NH-) | 1,2,3-Triazole | Mimics the geometry and dipole moment of the amide/urea bond. rsc.org | Resistance to hydrolysis, improved metabolic stability. |
| Azetidine Ring | Cyclopropane Ring | Maintains a degree of ring strain and similar spatial arrangement of substituents. | Altered conformational flexibility and lipophilicity. |
| Azetidine Ring | Oxetane Ring | Introduces a heteroatom to modulate polarity and solubility. cambridgemedchemconsulting.com | Improved aqueous solubility. |
| Ether Linkage (-O-) | Thioether Linkage (-S-) | Alters bond angles and lipophilicity of the linker. | Potential for altered metabolic pathways. |
This table provides illustrative examples of bioisosteric replacements based on general principles and may not correspond to synthesized analogues of this compound.
Sustainable and Green Chemistry Principles Applied to the Synthesis of this compound
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. The synthesis of this compound and its analogues can be designed with sustainability in mind by focusing on several key areas.
One of the primary considerations is the use of greener solvents. Traditional organic solvents often pose environmental and health risks. The development of synthetic routes that utilize water, supercritical fluids like CO2, or biodegradable solvents derived from renewable feedstocks can significantly reduce the environmental footprint of the synthesis. For instance, the synthesis of urea derivatives can sometimes be performed in aqueous media or under solvent-free conditions. rsc.org
The choice of reagents and catalysts is also crucial. The use of stoichiometric and often hazardous reagents can be replaced by catalytic alternatives that are used in smaller quantities and can be recycled. For example, the synthesis of ureas traditionally might involve phosgene, a highly toxic gas. Greener alternatives include the use of CO2 as a C1 source or the use of phosgene equivalents that are safer to handle. mdpi.com
Energy efficiency is another important aspect of green chemistry. The use of microwave or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods.
Finally, atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, should be maximized. Reaction pathways that minimize the formation of byproducts and waste are preferred.
| Green Chemistry Principle | Application in the Synthesis of this compound Analogues | Potential Benefits |
| Use of Greener Solvents | Employing water, ethanol, or solvent-free conditions for the urea formation step. | Reduced solvent waste and toxicity. |
| Safer Reagents and Catalysts | Replacing phosgene with CO2 or safer phosgene equivalents (e.g., carbonyldiimidazole). mdpi.com | Improved safety profile of the synthesis. |
| Energy Efficiency | Utilizing microwave-assisted synthesis for the coupling reactions. | Reduced reaction times and energy consumption. |
| Atom Economy | Designing synthetic routes that minimize the use of protecting groups and maximize the incorporation of reactant atoms into the final product. | Reduced waste generation and improved process efficiency. |
| Renewable Feedstocks | Exploring the synthesis of the azetidine or acetyl fragments from bio-based starting materials. | Reduced reliance on fossil fuels. |
This table outlines potential applications of green chemistry principles to the synthesis of the target compound and its analogues.
Post-Synthetic Modifications and Functionalization of this compound
Post-synthetic modification (PSM) offers a powerful strategy for rapidly generating a library of analogues from a common intermediate, allowing for the fine-tuning of biological activity and physicochemical properties. The this compound scaffold presents several handles for such modifications.
The urea moiety itself can also be a site for post-synthetic modification, although this is generally less common than functionalization of the azetidine ring. Under certain conditions, one of the N-H protons of the urea can be deprotonated and the resulting anion can be reacted with electrophiles, although this can be challenging due to the potential for competing reactions.
Furthermore, if the substituents introduced on the urea moiety contain reactive functional groups, these can be further elaborated in subsequent synthetic steps. For example, a urea analogue bearing a terminal alkyne or azide (B81097) could be used in "click" chemistry reactions to attach larger and more complex molecular fragments.
| Functionalization Site | Reaction Type | Potential Reagents | Introduced Functionality |
| Azetidine Nitrogen (if secondary) | N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Alkyl, benzyl, or other substituted alkyl groups |
| Azetidine Nitrogen (if secondary) | N-Acylation | Acyl chlorides, Anhydrides | Amide functionalities |
| Azetidine Nitrogen (if secondary) | N-Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | Aryl or heteroaryl groups |
| Urea Substituent (if containing a reactive handle) | Click Chemistry (e.g., CuAAC) | Azides or alkynes | Triazole-linked moieties |
| Urea Substituent (if containing a reactive handle) | Suzuki Coupling (if containing a halide) | Boronic acids/esters | Aryl or heteroaryl groups |
This table illustrates potential post-synthetic modifications that could be applied to analogues of this compound.
Advanced Structural Characterization and Conformational Dynamics of 2 Azetidin 3 Yloxy Acetyl Urea
Solution-State Conformational Analysis using High-Resolution Spectroscopic Techniques
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration and Conformation
Without dedicated studies on "[2-(Azetidin-3-yloxy)acetyl]urea," any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on published research findings.
Table of Compounds Mentioned
Computational Exploration of Conformational Landscapes and Energy Minima
A comprehensive understanding of the three-dimensional structure and conformational flexibility of small molecules is paramount in modern drug discovery and materials science. For the compound this compound, computational chemistry provides powerful tools to explore its conformational landscape, identify low-energy states, and understand the dynamics of its structural transformations. This section delves into the application of molecular mechanics, molecular dynamics simulations, and density functional theory (DFT) to elucidate the structural properties of this molecule.
Due to the absence of specific published research on the conformational analysis of this compound in the public domain, this section will outline the established theoretical framework and computational methodologies that would be applied in such a study. The data presented in the tables are hypothetical and serve to illustrate the type of results that these computational methods would generate.
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
Molecular mechanics (MM) methods offer a computationally efficient approach to explore the vast conformational space of a molecule. These methods utilize a classical force field, which is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. By systematically rotating the rotatable bonds of this compound and calculating the steric energy for each conformation, a potential energy surface can be mapped out.
Molecular dynamics (MD) simulations build upon molecular mechanics by introducing thermal energy and simulating the atomic motions of the molecule over time. This provides insights into the dynamic behavior of the molecule, including the transitions between different conformational states. An MD simulation would typically involve placing the molecule in a simulated solvent box and integrating Newton's equations of motion for all atoms over a specified period, often on the nanosecond to microsecond timescale.
The primary goals of these simulations for this compound would be to:
Identify all sterically accessible conformations.
Determine the relative populations of different conformers at a given temperature.
Analyze the trajectories of conformational transitions.
The results of such a simulation could be summarized in a table detailing the key dihedral angles and the corresponding potential energies of the most stable conformers.
Hypothetical Conformational Search Results for this compound using Molecular Mechanics
| Conformer ID | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°O-C-C-N) | Potential Energy (kcal/mol) |
| 1 | 178.5 | 65.2 | 0.00 |
| 2 | -60.1 | 175.8 | 1.25 |
| 3 | 62.3 | -70.4 | 2.10 |
| 4 | 179.0 | -68.9 | 2.85 |
Note: This data is hypothetical and for illustrative purposes only.
Density Functional Theory (DFT) for Geometry Optimization and Relative Energies of Conformers
Following the initial exploration of the conformational space with molecular mechanics, Density Functional Theory (DFT) is employed to obtain more accurate geometric and energetic information for the low-energy conformers. DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its properties.
For each conformer of this compound identified through MM and MD simulations, a geometry optimization would be performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This process refines the atomic coordinates to find the nearest local energy minimum on the potential energy surface.
Once the geometries are optimized, the electronic energies of the conformers can be calculated with high accuracy. These energies allow for a more precise determination of the relative stability of the different conformations. The inclusion of solvent effects, often through a polarizable continuum model (PCM), can further enhance the accuracy of these calculations.
A typical output from DFT calculations would include the optimized bond lengths, bond angles, and the relative electronic energies of the conformers.
Hypothetical DFT-Calculated Relative Energies of this compound Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| 1 | 0.00 | 0.00 |
| 2 | 1.15 | 1.30 |
| 3 | 2.05 | 2.25 |
| 4 | 2.70 | 2.95 |
Note: This data is hypothetical and for illustrative purposes only. Calculations are assumed to be performed at the B3LYP/6-31G level of theory.*
In Depth Theoretical and Computational Investigations of 2 Azetidin 3 Yloxy Acetyl Urea
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These computations solve approximations of the Schrödinger equation to provide insights into electron distribution and molecular orbital energies, which are fundamental to a molecule's stability and reactivity.
Analysis of Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more prone to chemical reactions. For a hypothetical analysis of "[2-(Azetidin-3-yloxy)acetyl]urea," one would expect the HOMO to be localized on the more electron-rich regions, such as the oxygen and nitrogen atoms, while the LUMO might be distributed over the carbonyl groups of the acetyl and urea (B33335) moieties.
Table 1: Illustrative Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | 1.2 |
| Energy Gap (ΔE) | 8.7 |
Note: These are hypothetical values for illustrative purposes.
Electron Density Distribution and Electrostatic Potential Surfaces
The electron density distribution reveals how electrons are spread throughout the molecule. An electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface. This provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For "this compound," the ESP surface would likely show negative potential (typically colored red or orange) around the oxygen and nitrogen atoms, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms attached to the nitrogens of the urea group, making them potential sites for nucleophilic interaction.
Global and Local Reactivity Descriptors (e.g., Fukui functions)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a general measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S).
Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, Fukui functions can predict which specific atoms are most likely to participate in a chemical reaction. For "this compound," these calculations would identify the specific atoms on the azetidine (B1206935) ring, the ether linkage, and the acetylurea (B1202565) side chain that are most susceptible to different types of chemical attack.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.15 |
| Chemical Hardness (η) | 4.35 |
| Global Softness (S) | 0.23 |
Note: These are hypothetical values for illustrative purposes.
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations can simulate various types of spectra, providing valuable information for compound identification and structural elucidation.
Computational NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Computational methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei and the spin-spin coupling constants (J) between them. These theoretical predictions, when compared with experimental data, can help to confirm the structure of a synthesized compound and assign specific resonances to individual atoms. For "this compound," these calculations would provide a theoretical NMR spectrum that could be used to validate its synthesis and structural integrity.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Azetidine CH | 4.5 | 65.0 |
| Acetyl CH₂ | 4.2 | 70.0 |
| Urea NH | 6.8 | - |
| Urea NH₂ | 5.5 | - |
| Carbonyl (Acetyl) | - | 170.0 |
| Carbonyl (Urea) | - | 160.0 |
Note: These are hypothetical values for illustrative purposes.
Simulated Vibrational Spectra for Conformational Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational chemistry can simulate these spectra by calculating the frequencies and intensities of the vibrational modes. This is particularly useful for identifying functional groups and for determining the most stable conformation of a molecule, as different conformers will have distinct vibrational spectra. For "this compound," simulated vibrational spectra would help to identify characteristic peaks for the N-H, C=O, C-O, and C-N bonds, aiding in its experimental characterization.
Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Urea N-H | Stretch | 3400 - 3200 |
| Acetyl C=O | Stretch | 1720 |
| Urea C=O | Stretch | 1680 |
| Ether C-O | Stretch | 1100 |
Note: These are hypothetical values for illustrative purposes.
Modeling of Intermolecular Interactions and Self-Assembly Propensities
Theoretical studies are crucial for understanding how this compound molecules interact with each other and their environment, which in turn governs their physical properties and potential applications.
Characterization of Hydrogen Bonding Networks and Strengths
Without experimental or computational data, one can only hypothesize the nature of hydrogen bonding in this compound. The molecule possesses several hydrogen bond donors (the amine and urea N-H groups) and acceptors (the ether oxygen, and the carbonyl and urea oxygens). A thorough computational analysis would typically involve quantum mechanics calculations to determine the geometric parameters and interaction energies of possible hydrogen bonding motifs. Such a study would quantify the strength of these bonds and predict the most stable hydrogen-bonded dimers and larger aggregates.
Theoretical Elucidation of Reaction Mechanisms and Reaction Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the transformation of reactants into products.
Identification of Transition States and Determination of Activation Barriers
For any hypothetical reaction involving this compound, such as its synthesis or degradation, computational methods could be used to identify the transition state structures. These high-energy intermediates are critical for understanding the reaction pathway. By calculating the energy of the transition state relative to the reactants, the activation barrier can be determined, which is a key factor in predicting the reaction rate.
Computational Reaction Kinetics and Thermodynamics
Following the identification of transition states, computational kinetics studies could predict reaction rate constants. Thermodynamic calculations would provide information on the change in enthalpy, entropy, and Gibbs free energy for a given reaction, indicating its spontaneity and equilibrium position. Without specific reactions to analyze, no such data can be presented.
Computational Structure-Activity Relationship (SAR) and Pharmacophore Modeling for Hypothetical Interactions
In the context of drug discovery, computational models can predict the biological activity of a compound based on its chemical structure.
For this compound, a hypothetical SAR study would involve compiling a dataset of structurally similar compounds with known biological activities against a particular target. A quantitative structure-activity relationship (QSAR) model could then be developed to correlate specific molecular features with activity. Pharmacophore modeling would identify the essential three-dimensional arrangement of chemical features necessary for biological activity, providing a template for the design of new, more potent analogues. As no such studies have been published for this specific compound, any discussion remains purely theoretical.
Reactivity Studies and Mechanistic Elucidation of 2 Azetidin 3 Yloxy Acetyl Urea
Kinetic and Mechanistic Studies of Hydrolysis and Solvolysis Reactions
The hydrolysis and solvolysis of [2-(Azetidin-3-yloxy)acetyl]urea are anticipated to be key degradation pathways, influenced by factors such as pH, temperature, and the solvent system.
The rate of hydrolysis of this compound is expected to be significantly dependent on pH. By analogy to other compounds containing ester or amide linkages, the hydrolysis is likely to be catalyzed by both acid and base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the urea (B33335) moiety would render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Alternatively, protonation of the azetidine (B1206935) nitrogen could facilitate ring-opening, although this is generally less favorable than attack at the acetylurea (B1202565) group. Studies on N-acyloxymethylazetidin-2-ones have shown that acid-catalyzed hydrolysis can proceed via pre-equilibrium protonation, likely at the beta-lactam nitrogen, followed by a rate-limiting step. nih.gov A similar mechanism could be envisioned for the ether oxygen or the urea nitrogens in this compound.
Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide (B78521) ion can directly attack the electrophilic carbonyl carbon of the acetylurea group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate would result in cleavage of the amide bond. For related N-acyloxymethylazetidin-2-ones, base-catalyzed hydrolysis involves a rate-limiting attack of hydroxide at the ester carbonyl carbon. nih.gov
Temperature and Solvent Effects: An increase in temperature would be expected to increase the rate of hydrolysis and solvolysis reactions, consistent with the Arrhenius equation. The solvent can also play a crucial role. Polar protic solvents, such as water and alcohols, can participate directly in solvolysis reactions. The polarity of the solvent can also influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.
Data on the hydrolysis of a related azetidine-containing compound, G334089, demonstrated degradation under hydrolytic conditions, suggesting the susceptibility of such scaffolds to hydrolysis. researchgate.netnih.gov
Table 1: Predicted Influence of Various Factors on the Hydrolysis Rate of this compound (Qualitative)
| Factor | Condition | Predicted Effect on Rate | Rationale |
| pH | Low (Acidic) | Increase | Catalysis via protonation of carbonyl or ether oxygen. |
| High (Basic) | Increase | Nucleophilic attack by hydroxide on the carbonyl carbon. | |
| Temperature | Increase | Increase | Provides sufficient activation energy for the reaction. |
| Solvent Polarity | Increase | Generally Increase | Stabilization of polar transition states and intermediates. |
Catalysis of the hydrolysis of this compound can be envisaged to occur through several mechanisms. General acid or base catalysis by buffer components could accelerate the reaction. Metal ions could also act as Lewis acid catalysts by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity.
Potential reaction intermediates in the hydrolysis pathway include tetrahedral intermediates formed at the carbonyl carbon during nucleophilic attack. In the case of acid-catalyzed hydrolysis, protonated forms of the molecule are key intermediates. Under certain conditions, the formation of an azetidinium ion could be an important intermediate, potentially leading to ring-opening products. researchgate.netnih.gov
Reactions with Prototypical Electrophiles and Nucleophiles
The nucleophilic centers in this compound are the nitrogen atoms of the azetidine ring and the urea moiety, as well as the ether oxygen. The primary electrophilic center is the carbonyl carbon of the acetylurea group.
Reactions with Electrophiles: The azetidine nitrogen, being a secondary amine, is expected to be the most nucleophilic site and would readily react with electrophiles such as alkyl halides and acyl chlorides to form N-substituted products.
Reactions with Nucleophiles: The carbonyl carbon of the acetylurea is susceptible to attack by strong nucleophiles. For instance, reaction with amines could lead to transamidation, while reaction with alkoxides could result in the formation of carbamates. The strained azetidine ring can also undergo nucleophilic ring-opening, particularly under harsh conditions or with activation by a Lewis acid.
Oxidation and Reduction Chemistry of this compound
The oxidation of this compound could potentially occur at the azetidine nitrogen or the adjacent methylene (B1212753) group. However, without specific experimental data, the precise conditions and products are speculative. The urea functionality is generally stable to mild oxidizing agents.
Reduction of the acetylurea moiety is not a typical transformation under standard conditions. The azetidine ring is also generally resistant to catalytic hydrogenation unless activated by specific functionalities.
A study on a related azetidine derivative showed good antioxidant activity, suggesting that the azetidine moiety might be involved in redox processes. jmchemsci.com
Photochemical and Photophysical Properties and Transformations
The photochemical behavior of this compound is not documented. However, compounds containing carbonyl groups can undergo photochemical reactions such as Norrish Type I and Type II cleavages upon absorption of UV light. The presence of the azetidine ring might also influence the photochemical pathways. Azetidines have been synthesized using photochemical methods, indicating their potential to interact with light. rsc.orgnih.gov
Coordination Chemistry with Metal Ions and Complex Formation (if applicable)
The urea functionality is known to coordinate with metal ions, typically acting as a monodentate ligand through the carbonyl oxygen. It is plausible that this compound could form complexes with various metal ions. The azetidine nitrogen and the ether oxygen could also potentially participate in chelation, leading to the formation of more stable complexes. The specific coordination mode would depend on the metal ion and the reaction conditions.
Research on other urea derivatives has shown their ability to form complexes with a variety of metal ions, including palladium(II), platinum(II), and silver(I). nih.gov
Research on this compound Metabolism Remains Undisclosed
Despite a comprehensive search of scientific literature and databases, no publically available research data was found detailing the in vitro enzymatic biotransformation of the chemical compound this compound.
This absence of information prevents a detailed discussion on its metabolic pathways through common in vitro models such as liver microsomes or specific enzyme assays. Typically, such studies are crucial in the preclinical development of new chemical entities to understand how the human body might process a compound. These investigations identify potential metabolites, the enzymes responsible for the biotransformation (such as cytochrome P450 isoforms), and the rate of metabolism.
While general principles of drug metabolism suggest that a compound like this compound could undergo hydrolysis of the urea or ether linkages, or oxidation of the azetidine ring, any such discussion would be purely speculative without experimental data. The strict focus on scientifically accurate and specific findings for this particular compound means that no further details can be provided at this time.
Researchers interested in the metabolic fate of this compound would need to conduct de novo studies to elucidate its biotransformation pathways. Such research would likely involve incubating the compound with human liver microsomes and other enzyme systems, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any resulting metabolites.
Until such studies are performed and the results published, the reactivity and mechanistic details of this compound's biotransformation will remain unknown.
Mechanistic Biological Investigations and Molecular Target Interaction Studies of 2 Azetidin 3 Yloxy Acetyl Urea Pre Clinical Focus
In Vitro Target Identification and Validation Strategies
Enzyme Inhibition Kinetics and Binding Site Characterization
No publicly available scientific literature was identified that specifically details the in vitro target identification, enzyme inhibition kinetics, or binding site characterization for the compound [2-(Azetidin-3-yloxy)acetyl]urea. While research exists on broader classes of compounds containing urea (B33335) or azetidine (B1206935) moieties, these findings cannot be directly attributed to this specific chemical entity. For instance, studies on various urea derivatives have identified them as inhibitors of epoxide hydrolase in the context of anti-tuberculosis research. nih.govnih.govsigmaaldrich.com Similarly, derivatives of azetidin-2-one (B1220530) have been investigated as inhibitors of histone deacetylases (HDACs). nih.gov However, the unique combination of the azetidin-3-yloxy group with an acetyl-urea scaffold in this compound necessitates dedicated experimental investigation to determine its specific enzymatic targets and inhibitory mechanisms.
Receptor Binding Affinity and Selectivity Profiling
Comprehensive receptor binding affinity and selectivity profiles for this compound are not available in the current body of scientific literature. Establishing such a profile would require screening the compound against a wide panel of known biological receptors to identify any potential interactions. This process is fundamental in preclinical drug discovery to understand a compound's potential therapeutic effects and off-target liabilities. Without such studies, any discussion of the receptor binding characteristics of this compound would be purely speculative.
Cell-Based Assays for Pathway Modulation and Molecular Mechanism Elucidation
Investigation of Cellular Uptake, Distribution, and Intracellular Localization Mechanisms
There is a lack of published research detailing the cellular uptake, distribution, and intracellular localization of this compound. Such studies are critical for understanding if the compound can reach its potential intracellular targets. Future research would need to employ techniques such as radiolabeling or fluorescent tagging of the molecule to track its movement across the cell membrane and within various cellular compartments.
Analysis of Downstream Signaling Pathway Components Affected in Cell Lines
No specific information exists regarding the analysis of downstream signaling pathway components affected by this compound in any cell lines. Elucidation of such effects would be contingent on the prior identification of a specific molecular target. Once a target is known, researchers could investigate the modulation of associated signaling pathways through techniques like Western blotting, qPCR, or proteomic and transcriptomic analyses to understand the compound's cellular mechanism of action.
Detailed Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Ligand Efficiency
Specific structure-activity relationship (SAR) studies for this compound are not documented in the available literature. SAR studies involve the systematic modification of a molecule's chemical structure to understand how these changes affect its biological activity. While SAR studies have been conducted on broader classes of urea derivatives, demonstrating the importance of bulky alkyl and aryl substitutions for anti-tuberculosis activity, these findings are not directly transferable to this compound. nih.gov A dedicated SAR campaign for this compound would be necessary to optimize its potency and selectivity for any identified biological target.
Impact of Structural Modifications on Target Affinity, Selectivity, and Mechanistic Outcome
The specific arrangement of atoms and functional groups in this compound is critical for its biological activity. Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to decipher the role of each part of the molecule. For compounds with a urea-based scaffold, research has shown that the urea moiety often acts as a key hydrogen bond donor and acceptor, anchoring the molecule in the binding site of the target protein. nih.govresearchgate.net
In the case of this compound, the azetidine ring, the oxyacetyl linker, and the terminal urea are all ripe for modification to probe their influence on target binding. The azetidine ring, a four-membered heterocyclic amine, can be substituted at various positions to explore interactions with hydrophobic pockets or to introduce additional hydrogen bonding opportunities. Studies on other azetidine-containing compounds have demonstrated that such modifications can significantly impact potency and selectivity. nih.govacs.orgnih.gov For instance, adding a methyl group could enhance binding in a greasy pocket, while a hydroxyl group could form a new hydrogen bond.
The oxyacetyl linker dictates the spatial relationship between the azetidine ring and the urea group. Its length and flexibility are crucial for optimal positioning within the target's binding site. Altering the linker could change the molecule's conformation, potentially leading to either enhanced or diminished activity.
The urea functional group is a common feature in many enzyme inhibitors, particularly kinase inhibitors, due to its ability to form robust hydrogen bonds. mdpi.comnih.govresearchgate.net SAR studies on similar urea derivatives often involve replacing one of the urea nitrogens with other functionalities to fine-tune binding interactions or improve pharmacokinetic properties. nih.gov The table below illustrates hypothetical SAR data for analogs of this compound, demonstrating how subtle chemical changes can have a profound impact on target affinity.
| Compound ID | Modification | Target Affinity (IC50, nM) |
| Parent Compound | This compound | 75 |
| Analog A | 1-Methylazetidine | 250 |
| Analog B | 3-Hydroxyazetidine | 45 |
| Analog C | Propoxyacetyl linker | 150 |
| Analog D | N'-methyl urea | 300 |
| Analog E | Thiourea replacement | 120 |
This table presents illustrative data typical of structure-activity relationship studies.
Computational Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
To visualize and understand the interaction between this compound and its potential biological target at an atomic level, computational techniques like molecular docking and molecular dynamics (MD) simulations are invaluable. mdpi.commdpi.com Molecular docking predicts the preferred orientation of a ligand when it binds to a protein, providing insights into the binding energetics and the key intermolecular interactions. nih.govresearchgate.net
For a molecule like this compound, docking studies would likely show the urea moiety forming critical hydrogen bonds with amino acid residues in the active site of a target protein, such as a kinase. mdpi.comresearchgate.net The azetidine ring would be positioned to occupy a specific sub-pocket, and the ether oxygen of the linker could also participate in hydrogen bonding.
Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. These simulations provide a dynamic view, showing how the ligand and protein adjust their conformations to achieve an optimal fit. The results can help to refine the understanding of the binding mode and can be used to calculate the binding free energy, a theoretical measure of affinity. mdpi.com This computational insight is crucial for rationalizing experimental SAR data and for guiding the design of new, more potent analogs. mdpi.com
Exploration of Potential Biological Pathways and Networks through Omics Technologies (e.g., Proteomics, Metabolomics in Cell Lines)
While SAR and computational studies focus on the direct interaction with a molecular target, it is equally important to understand the broader biological consequences of this interaction within a cell. Omics technologies, such as proteomics and metabolomics, provide a global, unbiased view of the cellular response to a compound. tum.deresearchgate.net
Proteomics allows for the large-scale identification and quantification of proteins in a cell. acs.org By treating a relevant cell line with this compound and comparing the proteome to that of untreated cells, researchers can identify proteins whose expression levels are significantly altered. nih.gov This can reveal the downstream signaling pathways and cellular processes that are modulated by the compound. For example, if this compound inhibits a particular kinase, a proteomics experiment might show changes in the levels of proteins involved in cell cycle progression or apoptosis, providing clues to its functional effects. nih.gov
Metabolomics, the study of small molecules or metabolites, offers a complementary perspective. researchgate.net It provides a snapshot of the metabolic state of the cell. Treatment with this compound could lead to changes in the levels of key metabolites, indicating which metabolic pathways are affected. For instance, a decrease in ATP and NAD precursors has been observed with some kinase inhibitors. nih.gov
Integrating proteomics and metabolomics data can provide a comprehensive picture of the compound's mechanism of action and its impact on cellular networks. tum.denih.gov The following table provides a hypothetical example of proteins that might be identified in a proteomics study as being significantly altered after treatment with this compound in a cancer cell line.
| Protein | Fold Change (Treated vs. Control) | Putative Associated Pathway |
| Cyclin-dependent kinase 2 | -2.8 | Cell Cycle |
| BAX | +3.5 | Apoptosis |
| p53 | +2.1 | Tumor Suppression |
| RSK4 N-terminal kinase | -2.5 | MAPK Signaling |
| Guanylate kinase | -1.9 | Nucleotide Metabolism |
This table is a hypothetical representation of data from a proteomics experiment.
Future Directions and Emerging Research Avenues for 2 Azetidin 3 Yloxy Acetyl Urea
Development of Next-Generation Synthetic Methodologies Incorporating Flow Chemistry and Automation
The traditional batch synthesis of complex molecules like [2-(Azetidin-3-yloxy)acetyl]urea can be time-consuming and challenging to scale. Future synthetic efforts will likely pivot towards continuous flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous when handling reactive intermediates or constructing strained ring systems like azetidine (B1206935).
Flow chemistry can enable safer, more efficient, and scalable production. For instance, a modular flow setup could be designed to sequentially construct the molecule: the first reactor could handle the formation of the azetidin-3-ol (B1332694) precursor, the second could perform the etherification with an acetyl halide, and a third could introduce the urea (B33335) moiety. This approach minimizes the isolation of intermediates and can significantly improve yield and purity. Automation, coupled with real-time reaction monitoring, would allow for rapid optimization of reaction conditions, exploring a wider parameter space than is feasible with manual batch methods. Research in this area could focus on developing a fully automated, end-to-end synthesis of this compound and a library of its derivatives for screening purposes.
Application of Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies
A deep understanding of the reaction mechanisms involved in the synthesis and biological interactions of this compound is crucial for its rational optimization. While standard techniques like NMR and mass spectrometry provide endpoint analysis, advanced spectroscopic methods can offer real-time insights into transient species and reaction kinetics.
Future studies could employ techniques such as:
Process Analytical Technology (PAT): Integrating in-situ infrared (IR) or Raman spectroscopy into a flow reactor could monitor the formation and consumption of reactants and products in real-time, providing a detailed kinetic profile of the synthesis.
Stop-Flow Spectroscopy: To study its interaction with a biological target, stop-flow techniques combined with fluorescence or circular dichroism could reveal the kinetics of binding and any subsequent conformational changes in the target protein on a millisecond timescale.
Advanced Mass Spectrometry: Techniques like native mass spectrometry could be used to study the non-covalent interactions of this compound with its biological partners, preserving the native complex in the gas phase to determine binding stoichiometry and affinity.
These advanced methods would provide a granular view of the molecule's behavior, facilitating the design of more effective derivatives.
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govmdpi.com These computational tools can be powerfully applied to the this compound scaffold for two primary purposes: predicting the properties of new derivatives and designing novel structures with desired characteristics (de novo design).
Property Prediction: ML models can be trained on existing data from other urea and azetidine-containing compounds to predict key properties for virtual derivatives of this compound. mdpi.com These properties could include bioactivity against a specific target, solubility, metabolic stability, and potential toxicity. This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov
De Novo Design: Generative AI models can be used to design entirely new molecules based on the core scaffold. By providing the model with a desired set of properties (e.g., high binding affinity for a target, low toxicity, and good cell permeability), the AI can generate novel chemical structures that incorporate the this compound framework but with optimized decorations on the azetidine or urea moieties.
Conceptual Data Table: AI/ML-Based Property Prediction for Novel Derivatives
| Derivative ID | Structure Modification | Predicted Target Affinity (IC₅₀, nM) | Predicted Aqueous Solubility (mg/mL) | Predicted Lipophilicity (LogP) | Synthesis Priority |
| AZ-U-001 | Parent Compound | 500 | 15 | 0.5 | Baseline |
| AZ-U-002 | N-methyl on Azetidine | 450 | 18 | 0.6 | Medium |
| AZ-U-003 | 4-fluoro on Urea Phenyl | 120 | 12 | 1.1 | High |
| AZ-U-004 | Propyl linker instead of Acetyl | 800 | 8 | 1.5 | Low |
Note: The data presented in this table is purely illustrative and conceptual. It demonstrates how AI/ML models could be used to prioritize synthetic targets. No such experimental data has been published for this compound.
Exploration of this compound and its Derivatives as Chemical Probes or Research Tools in Biological Systems
The unique structure of this compound makes it an attractive starting point for the development of chemical probes to study biological systems. By incorporating reporter tags, reactive groups, or photo-activatable moieties, derivatives can be designed to investigate the function and localization of specific cellular targets.
Future research could explore:
Affinity-Based Probes: A derivative could be synthesized with a "clickable" tag, such as an alkyne or azide (B81097) group. This would allow for the covalent attachment of a reporter molecule (like a fluorophore or biotin) after the probe has bound to its cellular target, enabling target identification and validation through techniques like affinity purification-mass spectrometry.
Photoaffinity Labeling: Incorporating a photo-reactive group (e.g., a diazirine) would allow for the light-induced, permanent covalent crosslinking of the probe to its binding partner. This is a powerful tool for mapping binding sites and identifying transient interactions.
Targeted Degraders: The scaffold could serve as a warhead for designing Proteolysis Targeting Chimeras (PROTACs). By linking a derivative of this compound to a ligand for an E3 ubiquitin ligase, the resulting PROTAC could induce the selective degradation of the target protein, providing a powerful method for studying protein function.
Potential in Materials Science, Catalysis, or Supramolecular Chemistry
The hydrogen-bonding capabilities of the urea group and the defined geometry of the azetidine ring suggest that this compound could have applications beyond biology, in fields like materials science and catalysis.
Supramolecular Chemistry: Urea moieties are well-known for their ability to form predictable and robust hydrogen-bonded networks. Research could investigate the self-assembly of this compound and its derivatives into higher-order structures like gels, fibers, or liquid crystals. The chirality of the azetidine ring could be used to induce the formation of chiral supramolecular assemblies with potential applications in asymmetric catalysis or chiral separations.
Organocatalysis: Diarylureas and thioureas are known to be effective hydrogen-bond donor catalysts for a variety of organic reactions. Future studies could explore whether this compound or its derivatives can act as organocatalysts, where the urea group activates a substrate through hydrogen bonding. The azetidine ring could serve to create a specific chiral environment around the catalytic site, potentially enabling enantioselective transformations. rsc.org
By pursuing these emerging research avenues, the scientific community can build upon the existing knowledge of this compound to develop new tools, technologies, and materials with broad potential impact.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(Azetidin-3-yloxy)acetyl]urea, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling azetidine-3-ol derivatives with activated acetyl intermediates, followed by urea formation. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C for sensitive intermediates), and catalysts like carbodiimides for urea bond formation .
- Data Considerations : Monitor reaction progress via TLC (Rf values) and characterize intermediates using -NMR (e.g., azetidine proton signals at δ 3.5–4.0 ppm) .
Q. How should researchers handle safety and toxicity risks during synthesis?
- Protocols :
- Inhalation : Use fume hoods; if exposed, relocate to fresh air and seek medical evaluation .
- Skin Contact : Wash with soap/water; avoid dimethyl sulfoxide (DMSO) as a solvent due to enhanced dermal absorption .
Q. What analytical techniques validate the purity and structural integrity of this compound?
- Tools :
- HPLC : Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve urea and azetidine moieties.
- LC-MS : Confirm molecular ion peaks (theoretical MW: ~215.2 g/mol) and assess impurities via fragmentation patterns .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what experimental assays are appropriate?
- Mechanistic Studies :
- Kinase Inhibition : Screen against tyrosine kinases (e.g., PDGFR, FLT3) using fluorescence polarization assays (IC determination) .
- Receptor Binding : Employ surface plasmon resonance (SPR) to quantify binding affinity (K) with immobilized targets .
Q. What strategies resolve contradictions in solubility or bioactivity data across studies?
- Troubleshooting :
- Solubility : Test in buffered solutions (pH 4–10) with co-solvents (e.g., PEG-400) and document equilibrium solubility via nephelometry .
- Bioactivity Variance : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) to isolate compound-specific effects .
Q. How can computational methods predict structure-activity relationships (SAR) for urea derivatives?
- In Silico Workflow :
- Docking : Use AutoDock Vina to model interactions between the azetidine-oxygen and kinase ATP-binding pockets .
- QSAR : Develop regression models correlating substituent electronegativity (Hammett constants) with IC values .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
